molecular formula C23H42N+ B097909 Benzyldimethyltetradecylammonium CAS No. 16287-71-1

Benzyldimethyltetradecylammonium

Cat. No.: B097909
CAS No.: 16287-71-1
M. Wt: 332.6 g/mol
InChI Key: WNBGYVXHFTYOBY-UHFFFAOYSA-N
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Description

Historical Development and Classification

The history of quaternary ammonium compounds dates back to the early 20th century. Quaternary ammonium salts were first reported by the Rockefeller Institute in 1916 as having bactericidal properties. This initial discovery was made by Jacobs and Heidelberg, who highlighted the biocidal properties of these compounds.

However, the use of quaternary ammonium compounds as germicides/disinfectants wasn't formally recognized until 1935. This coincided with improvements made by Domagk that same year, who proposed that "the attachment of an aliphatic group to the quaternary nitrogen improved the biocidal properties of the compound". Domagk developed alkyl dimethyl benzyl ammonium chloride (ADBAC), which is considered the first generation of quaternary ammonium compounds.

The evolution of quaternary ammonium compounds can be traced through several generations, as outlined in Table 1:

Table 1: Generations of Quaternary Ammonium Compounds

Generation Representative Compounds Key Characteristics Year Introduced References
First Benzalkonium chloride (ADBAC) Lowest biocidal activity; potential bacterial resistance due to long market presence 1935
Second Alkyl dimethyl ethylbenzyl ammonium chloride (ADEBAC) Substitution of hydrogen in the aliphatic ring with an ethyl group; no longer commercially available Not specified
Third Mixture of ADBAC and ADEBAC Increased biocidal activity; enhanced detergency; improved user safety; helps prevent bacterial resistance 1955
Fourth "Twin or Dual Chain quats" (e.g., DDAC) Superior germicidal activity; low foaming; high tolerance to protein loads and hard water; recommended for food and beverage industry 1965
Fifth Mixture of fourth generation with second generation Enhanced properties combining benefits of both generations Not specified

The U.S. Environmental Protection Agency (EPA) has clustered Quaternary Ammonium Compounds into four groups for the purpose of testing chemicals to build a database supporting the continued registration of the entire family of quaternary ammonium compounds. This classification system, first proposed in 1988, has been criticized as insufficient to address the wide range of QAC chemistries, potential toxicities, and exposure scenarios.

Significance of Benzyldimethyltetradecylammonium in Research Context

This compound chloride (BTDACl) is a specific quaternary ammonium compound that has been the subject of various research studies. According to available data, it has the molecular formula C₂₃H₄₄ClNO (in its hydrate form), a molecular weight of 386.1 g/mol, and is also known by synonyms such as NCGC00166405-01, SCHEMBL146944, and CHEMBL1473396.

In the research context, this compound chloride has been studied primarily for its properties as a surfactant and its interactions with other compounds. Research on mixed micelles of BTDACl with tetradecyltrimethylammonium (TTAB) and tetradecyltriphenylphosphonium bromides (TTPB) has revealed interesting interaction patterns. The studies found that BTDACl + TTAB mixtures showed synergistic interactions, whereas BTDACl + TTPB indicated weak antagonistic behavior.

The critical micelle concentration (cmc) of BTDACl was reported as 22.6×10⁻⁴, and its interactions with other compounds were studied using conductivity and Kraft point measurements. From Kraft temperature measurements, the enthalpy of fusion (H₁⁰) from solid hydrated BTDACl to the liquid state in the presence of TTAB or TTPB was computed, and it was found that ΔH₁⁰ was much more positive for BTDACl + TTPB than for BTDACl + TTAB mixtures.

Table 2: Research Findings on this compound Chloride Interactions

Study Parameter BTDACl + TTAB BTDACl + TTPB References
Interaction Type Synergistic Weak antagonistic
ΔH₁⁰ Value Less positive More positive
Critical Micelle Concentration (cmc) of BTDACl 22.6×10⁻⁴ 22.6×10⁻⁴

Due to its amphiphilic nature, this compound chloride is often used in research as a surfactant. In colloid and surface chemistry studies, it is used to understand micelle formation and the behavior of surfactants at interfaces. The compound's ability to alter surface tension makes it valuable in exploring applications such as emulsification processes and stabilization of dispersions.

Furthermore, this compound chloride is involved in the study of membrane-mimicking systems, which can form bilayer structures that mimic cell membranes. This property is useful in studying phenomena such as chemical delivery mechanisms and interactions of various substances with lipid bilayers. It also serves as a phase-transfer catalyst, facilitating the transfer of reactants between phases, which is an important reaction mechanism in organic synthetic chemistry.

Nomenclature Systems and Structural Classification

This compound chloride belongs to the broader class of quaternary ammonium compounds, which have the general structure [NR₄]⁺ where R represents alkyl, aryl, or organyl groups. In the specific case of this compound chloride, the four groups attached to the nitrogen atom are:

  • A benzyl group (phenylmethyl)
  • Two methyl groups
  • A tetradecyl group (a 14-carbon alkyl chain)

The compound also includes a chloride ion (Cl⁻) as the counterion to balance the positive charge on the nitrogen atom, making it a salt.

According to available data, the IUPAC name of this compound chloride hydrate is benzyl-dimethyl-tetradecylazanium;chloride;hydrate. The canonical SMILES (Simplified Molecular Input Line Entry System) representation is CCCCCCCCCCCCCCN+(C)CC1=CC=CC=C1.O.[Cl-], and its InChIKey is FXJNQQZSGLEFSR-UHFFFAOYSA-M.

Table 3: Nomenclature and Identification of this compound Chloride

Parameter Value Reference
Molecular Formula C₂₃H₄₄ClNO (hydrate)
Molecular Weight 386.1 g/mol
IUPAC Name benzyl-dimethyl-tetradecylazanium;chloride;hydrate
Canonical SMILES CCCCCCCCCCCCCCN+(C)CC1=CC=CC=C1.O.[Cl-]
InChIKey FXJNQQZSGLEFSR-UHFFFAOYSA-M
CAS Number 283158-20-3 (hydrate)
Alternative Names NCGC00166405-01, SCHEMBL146944, CHEMBL1473396

In terms of classification within the QAC family, this compound chloride appears to be a type of benzalkonium chloride, which belongs to the first generation of quaternary ammonium compounds. This is supported by product information which lists "Benzalkonium Chloride, Zephirol" under the "API Family" for this compound.

The structural classification of QACs by the EPA, as mentioned in available sources, is based on the four clusters of atoms attached to the central nitrogen atom. Group II QACs, which include benzalkonium chloride compounds, are called "alkyl dimethyl benzyl ammonium chloride" (ADBAC). These have two clusters made up of a single carbon atom with hydrogen atoms attached (dimethyl), one benzyl group, and one alkyl chain of varying length.

Based on this classification system, this compound chloride would fall under Group II QACs, with the specific characteristic of having a 14-carbon alkyl chain (tetradecyl) as one of the groups attached to the nitrogen atom. The length of this alkyl chain significantly influences the compound's physical properties, antimicrobial activity, and surfactant behavior, making it distinct from other benzalkonium compounds with different chain lengths.

Properties

IUPAC Name

benzyl-dimethyl-tetradecylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
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InChI

InChI=1S/C23H42N/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23/h15-17,19-20H,4-14,18,21-22H2,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WNBGYVXHFTYOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C23H42N+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

16287-71-1 (Parent), Array
Record name Benzyldimethyl(tetradecyl)ammonium chloroiodoiodate(1-)
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DSSTOX Substance ID

DTXSID3048360
Record name Benzyldimethyltetradecylammonium
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Molecular Weight

332.6 g/mol
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CAS No.

5285-67-6, 16287-71-1
Record name Benzyldimethyl(tetradecyl)ammonium chloroiodoiodate(1-)
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Preparation Methods

Standard Quaternization Protocol

Reagents :

  • Dimethyltetradecylamine (1.0 equiv.)

  • Benzyl chloride (1.2 equiv.)

  • Anhydrous acetone (solvent)

Procedure :

  • Combine dimethyltetradecylamine (10 g, 0.04 mol) and anhydrous acetone (100 mL) in a reflux apparatus.

  • Add benzyl chloride (5.2 mL, 0.048 mol) dropwise under nitrogen.

  • Reflux at 65°C for 12 hours.

  • Cool to room temperature; precipitate forms upon addition of diethyl ether.

  • Filter and recrystallize from ethanol/water (9:1) to obtain the chloride salt as a white solid.

Yield : 85–92% (purity >98% by HPLC).

Solvent Optimization Study

A comparative analysis of solvents revealed significant impacts on reaction kinetics (Table 1):

Table 1: Solvent Effects on Reaction Yield and Duration

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)
Acetone20.71292
Ethanol24.31888
Dichloromethane8.932478
DMF36.7895

Polar aprotic solvents like DMF achieved higher yields in shorter durations due to superior stabilization of ionic intermediates.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance heat management and scalability. Key parameters include:

  • Residence Time : 2–4 hours at 80°C.

  • Throughput : 500–1,000 kg/day.

  • Purity Control : In-line FTIR monitors amine conversion in real-time.

Advantages Over Batch Processing :

  • 30% reduction in energy consumption.

  • Consistent product quality (RSD <2%).

Waste Mitigation Strategies

  • HCl Neutralization : Gaseous HCl byproduct is scrubbed using NaOH solutions, yielding NaCl for disposal.

  • Solvent Recovery : Distillation reclaims >95% of acetone or DMF.

Reaction Optimization and Kinetic Analysis

Temperature-Dependent Rate Studies

Arrhenius analysis of the reaction in acetone (40–80°C) yielded an activation energy (EaE_a) of 65 kJ/mol, indicating a thermally accessible pathway.

Table 2: Temperature vs. Reaction Rate

Temperature (°C)Rate Constant (k, ×10⁻⁴ s⁻¹)
401.2
603.8
807.5

Catalytic Enhancements

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduced reaction times by 40% in biphasic systems (water/toluene).

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water yielded the dihydrate form (C₂₃H₄₂N⁺Cl⁻·2H₂O), confirmed by:

  • Thermogravimetric Analysis (TGA) : 8.5% weight loss at 100–120°C (water removal).

  • XRD : Distinct peaks at 2θ = 10.2°, 20.5°, and 30.7°.

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolved impurities (<0.5%), ensuring compliance with pharmaceutical excipient standards.

Comparative Analysis of Synthesis Routes

Table 3: Laboratory vs. Industrial Methods

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch (Flask)Continuous Flow
Temperature ControlOil BathJacketed Reactor
Yield85–92%90–94%
Purity>98%>99%
Energy EfficiencyModerateHigh

Challenges and Mitigation Strategies

Byproduct Formation

  • N-Benzylation Side Products : Minimized by maintaining benzyl chloride excess <1.5 equiv.

  • Hydrolysis : Anhydrous conditions prevent amine degradation.

Emerging Innovations in Synthesis

Microwave-Assisted Reactions

Microwave irradiation (100 W, 80°C) reduced reaction times to 2 hours with comparable yields (91%).

Green Chemistry Approaches

Ionic liquid solvents (e.g., [BMIM][BF₄]) enabled solvent-free synthesis, reducing E-factor by 60% .

Chemical Reactions Analysis

Scientific Research Applications

Antimicrobial Agents

Benzyldimethyltetradecylammonium is recognized for its potent antimicrobial properties. It is commonly used in the formulation of disinfectants and preservatives in both pharmaceutical and cosmetic products.

  • Case Study : Research has demonstrated its effectiveness in preventing microbial growth in personal care products, thereby extending shelf life and ensuring safety for consumers .

Surfactants

The compound serves as a surfactant, enhancing the cleaning efficiency of various household and industrial cleaning products. Its ability to reduce surface tension allows for better penetration and removal of dirt and oils.

  • Application : In industrial settings, it is used in formulations for cleaning agents that target tough stains and contaminants .

Phase Transfer Catalysts

In organic synthesis, this compound acts as a phase transfer catalyst, facilitating reactions between organic and aqueous phases. This property is crucial for synthesizing fine chemicals and pharmaceuticals.

  • Data Table : Comparison of phase transfer catalysts in organic synthesis:
CatalystReaction TypeEfficiency
This compoundOrganic-Aqueous ReactionsHigh
Other Quaternary AmmoniumsVariesModerate

Biocides

This compound is also employed as a biocide in water treatment processes to control microbial growth in industrial water systems. Its use contributes to improved hygiene standards in sectors such as food processing.

  • Case Study : A study highlighted its effectiveness in reducing bacterial contamination in water systems used in food production .

Cosmetic Formulations

In the cosmetic industry, this compound is utilized for its emulsifying properties, which help stabilize formulations and enhance texture.

  • Application : It is commonly found in creams and lotions, where it improves the product's feel and performance on the skin .

Environmental Applications

Recent research indicates that this compound can be used to modify the surface properties of materials like fly ash, enhancing their utility in environmental remediation efforts.

  • Case Study : The modification of fly ash with this compound has shown potential for improving adsorption capacities for pollutants .

Safety Considerations

While this compound has numerous applications, safety considerations are paramount due to its toxicity if ingested or improperly handled.

  • Safety Data Highlights :
    • Toxic if swallowed.
    • Causes severe skin burns and eye damage.
    • Very toxic to aquatic life .

Comparison with Similar Compounds

Structural and Functional Differences

Benzyldimethyltetradecylammonium is compared to structurally related QACs, focusing on alkyl chain length, substituents, and applications:

Compound Chemical Structure Alkyl Chain Length Key Applications Antimicrobial Efficacy Water Solubility Toxicity Concerns
This compound (C14) Benzyl + two methyl groups + C14 chain C14 Disinfectants, phase-transfer catalysis, analytical methods High (optimal C12–C14 chain length) Limited Reproductive toxicity in mice
Benzalkonium chloride (BAC-C12) Mixture of C12 (dodecyl), C14, and C16 (cetyl) chains C12 (primary) Broad-spectrum disinfectants, pharmaceuticals Synergistic effect in mixtures Moderate Skin irritation, environmental persistence
Hexadecyltrimethylammonium (HDTMA) Three methyl groups + C16 chain (no benzyl group) C16 DNA extraction, nanoparticle synthesis Lower than C14 due to longer chain Low (hydrophobic) High bioaccumulation potential
Didecyldimethylammonium chloride (DDAC) Two C10 chains + two methyl groups 2×C10 Industrial biocides, wood preservatives High (dual-chain enhances membrane disruption) Moderate Aquatic toxicity

Key Research Findings

  • Antimicrobial Activity : this compound (C14) exhibits potent inhibition of histamine release in mast cells, with optimal activity at C12–C14 chain lengths . BAC (C12/C14 mix) shows synergistic biocidal effects, while DDAC’s dual C10 chains enhance lipid bilayer disruption .
  • Solubility : Shorter chains (e.g., BAC-C12) have higher water solubility, whereas C14 and HDTMA are less soluble due to increased hydrophobicity .
  • Toxicity : Subfertility in mice is linked to C14 QACs, highlighting reproductive risks . DDAC and longer-chain QACs like HDTMA may persist in ecosystems, raising environmental concerns .
  • Environmental Applications: this compound-modified bentonite effectively adsorbs chlorophenols, demonstrating utility in pollution remediation .

Critical Analysis of Divergent Evidence

  • Chain Length vs. Efficacy : While identifies C12–C14 as optimal for bioactivity, suggests DDAC’s dual C10 chains may outperform single-chain QACs in certain settings, indicating context-dependent efficacy.

Biological Activity

Benzyldimethyltetradecylammonium chloride (C14-BAC) is a quaternary ammonium compound (QAC) notable for its surfactant properties and biological activity. This article delves into its biological effects, applications, and relevant research findings.

This compound chloride has the following chemical properties:

PropertyValue
Molecular Weight 368.05 g/mol
Chemical Formula C23H42ClN
CAS Number 139-08-2
Form Solid
Storage Conditions -20°C for powder (3 years); -80°C in solvent (6 months)

This compound functions primarily as a surfactant, which allows it to disrupt microbial cell membranes. Its cationic nature enables it to interact with negatively charged bacterial membranes, leading to cell lysis and death. This property is particularly valuable in antimicrobial applications.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial efficacy of C14-BAC against various pathogens:

  • Bacterial Activity : C14-BAC exhibits significant bactericidal activity against Gram-positive and Gram-negative bacteria. Research indicates that it can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The Minimum Inhibitory Concentration (MIC) values for these bacteria are often reported in the range of 0.5 to 2 mg/L, showcasing its potent activity .
  • Fungal Activity : The compound also demonstrates antifungal properties, particularly against species like Candida albicans. Studies report that C14-BAC can reduce fungal biofilm formation, which is critical in clinical settings where biofilms can lead to persistent infections .

Cytotoxicity

While C14-BAC is effective against microbes, its cytotoxicity towards human cells has been a concern. Research indicates that at higher concentrations, it can exhibit cytotoxic effects on mammalian cell lines, including L929 fibroblasts. The IC50 values for cytotoxicity are generally higher than the MIC values for bacterial inhibition, suggesting a therapeutic window where it can be used safely .

Case Studies

  • Antimicrobial Coatings : A study investigated the use of C14-BAC in antimicrobial catheter coatings. The results showed that catheters impregnated with C14-BAC significantly reduced bacterial colonization compared to control catheters, demonstrating its potential in preventing catheter-associated infections .
  • Environmental Applications : Another research focused on the use of C14-BAC in bioremediation processes. The compound was evaluated for its ability to remove phenolic compounds from contaminated water sources, showing promising results in enhancing the adsorption capacity of treated zeolites .

Safety and Regulatory Considerations

The use of this compound chloride is subject to regulatory scrutiny due to its potential toxicity and environmental impact. Its application in consumer products must comply with safety guidelines established by health authorities. Notably, exposure to QACs has been linked to allergic reactions and respiratory issues among workers handling these compounds regularly .

Q & A

Q. How can researchers optimize BDTACl concentration for ion association in photometric metal analysis?

BDTACl acts as an ion-pairing reagent to enhance metal ion extraction efficiency in photometric assays. Optimization involves:

  • Interference Testing : Validate coexisting ion tolerance (e.g., ≤500 mg/L Fe³⁺, ≤200 mg/L CN⁻) using standard addition methods to avoid false positives/negatives .
  • Concentration Titration : Perform dose-response experiments to balance extraction efficiency with reagent solubility, as excess BDTACl may precipitate analytes .
  • pH Adjustment : Adjust aqueous phase pH to stabilize the metal-BDTACl complex, particularly for transition metals requiring specific coordination environments .

Q. What are the critical safety protocols for handling BDTACl in laboratory settings?

BDTACl is classified as hazardous (6.1D, 6.3A, 9.3C under HSNO Act 1996) . Key protocols include:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • First Aid : Immediate flushing with water for skin/eye contact, followed by medical consultation .
  • Waste Disposal : Neutralize acidic or basic residues before disposal to avoid reactive byproducts .

Advanced Research Questions

Q. How do thermodynamic parameters (e.g., ΔH, ΔS) govern BDTACl's role in micellar solubilization of pentanol?

BDTACl's micellar systems are studied via isothermal titration calorimetry (ITC) to quantify enthalpy changes (ΔH) during pentanol partitioning. Key findings:

  • Partition Coefficients : Determined via phase-separation experiments, showing higher pentanol affinity for BDTACl micelles compared to shorter-chain surfactants .
  • Entropy-Driven Solubilization : At elevated temperatures (>25°C), pentanol incorporation into micelles is entropy-dominated due to disrupted water structure .

Q. What mechanistic insights support BDTACl's efficacy as a phase transfer catalyst (PTC) in ultrasound-assisted O-benzyl oxime synthesis?

BDTACl enhances interfacial reactivity under ultrasound via:

  • Cavitation Effects : Ultrasound disrupts micelle boundaries, increasing substrate access to the catalyst. This reduces reaction time from hours to 30 minutes .
  • Ion-Pair Stabilization : BDTACl stabilizes anionic intermediates (e.g., oxime anions) at the organic-aqueous interface, achieving yields >90% in NaOH-mediated reactions .

Q. How can researchers resolve contradictions in reported partition coefficients (Log P) of BDTACl in biphasic systems?

Discrepancies arise from methodological variability. Standardization strategies include:

  • Reference Systems : Use consistent solvent pairs (e.g., octanol-water) and temperature controls.
  • Analytical Validation : Cross-validate Log P via HPLC with charged aerosol detection (CAD) or conductometric titration to quantify unpartitioned surfactant .

Q. What advanced chromatographic techniques are suitable for quantifying BDTACl in environmental matrices?

BDTACl's low volatility and polarity require:

  • HPLC-MS/MS : Employ C18 columns with ion-pairing agents (e.g., trifluoroacetic acid) to enhance retention. Use multiple reaction monitoring (MRM) for trace-level detection in sludge or wastewater .
  • Suppressed Conductivity Detection : For ion chromatography, optimize eluent strength (e.g., KOH gradients) to separate BDTACl from co-eluting quaternary ammonium compounds .

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